3-(5-Phenyl-[1,2,4]oxadiazol-3-yl)pyridine
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Overview
Description
3-(5-Phenyl-[1,2,4]oxadiazol-3-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a 5-phenyl-1,2,4-oxadiazole moiety The 1,2,4-oxadiazole ring is a five-membered ring containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(5-Phenyl-[1,2,4]oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenylhydrazine derivative with a nitrile oxide intermediate. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride under basic conditions.
Step 1: Synthesis of hydroximoyl chloride from the corresponding aldehyde or ketone.
Step 2: Generation of nitrile oxide by treating hydroximoyl chloride with a base such as triethylamine.
Step 3: Cyclization reaction between the nitrile oxide and phenylhydrazine derivative to form the 1,2,4-oxadiazole ring.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine and phenyl derivatives.
Scientific Research Applications
Chemistry:
3-(5-Phenyl-[1,2,4]oxadiazol-3-yl)pyridine is used as a building block in organic synthesis
Biology and Medicine:
The compound has shown potential as a pharmacophore in drug discovery. It exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in the development of new therapeutic agents.
Industry:
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-[1,2,4]oxadiazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Comparison with Similar Compounds
- 3-(4-Phenyl-[1,2,4]oxadiazol-5-yl)pyridine
- 3-(5-Phenyl-[1,3,4]oxadiazol-2-yl)pyridine
- 3-(5-Phenyl-[1,2,5]oxadiazol-3-yl)pyridine
Comparison:
3-(5-Phenyl-[1,2,4]oxadiazol-3-yl)pyridine is unique due to the specific positioning of the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring. This positioning can influence the compound’s reactivity, stability, and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
5-phenyl-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)13-15-12(16-17-13)11-7-4-8-14-9-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKXFLEESJMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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